2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
Beschreibung
Systematic IUPAC Nomenclature and CAS Registry Number
The primary systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The Chemical Abstracts Service registry number for this compound is 65422-72-2, which serves as the unique identifier in chemical databases and literature. Alternative systematic names documented in chemical literature include 2-oxo-3H-1,3-benzoxazole-5-carboxylic acid and 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. The compound is also referenced under the synonym 2-hydroxybenzo[d]oxazole-5-carboxylic acid, reflecting its tautomeric nature.
The molecular formula C8H5NO4 represents the elemental composition, with a molecular weight of 179.13 grams per mole. The MDL number MFCD07791283 provides an additional standardized identifier used in chemical databases. The compound belongs to the benzoxazole family, specifically the 2-oxo-2,3-dihydrobenzoxazole carboxylic acid derivatives, which are characterized by the presence of both heterocyclic oxazole functionality and carboxylic acid groups. The systematic numbering system places the oxo group at position 2, while the carboxylic acid functionality is located at position 5 of the benzoxazole ring system.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 65422-72-2 |
| Molecular Formula | C8H5NO4 |
| Molecular Weight | 179.13 g/mol |
| MDL Number | MFCD07791283 |
| European Community Number | 844-261-6 |
Structural Isomerism and Tautomeric Forms
The compound exhibits significant tautomeric behavior, particularly involving oxo-hydroxy tautomerism, which represents a fundamental characteristic of benzoxazole derivatives. Research on systematic effects of benzo-annelation on oxo-hydroxy tautomerism demonstrates that direct attachment of a benzene ring to the heterocycle leads to a pronounced increase in the relative stability of oxo tautomers compared to their parent compounds. The tautomeric equilibrium in this compound involves the interconversion between the lactam form (oxo tautomer) and the phenolic form (hydroxy tautomer).
Theoretical calculations at QCISD and QCISD(T) levels have confirmed that the oxo form is significantly stabilized in benzoxazole systems compared to simple pyridinone analogs. The presence of the carboxylic acid group at position 5 introduces additional hydrogen bonding possibilities that can influence the tautomeric equilibrium. Computational studies on related benzoxazole derivatives indicate that substitution patterns significantly affect tautomeric preferences, with electron-withdrawing groups like carboxylic acid generally favoring the oxo form.
The compound exists in dynamic equilibrium between multiple tautomeric forms, with the predominant species being the 2-oxo form under normal conditions. Matrix-isolation studies on related benzoxazole compounds have shown that the tautomeric ratios observed correspond to gas-phase equilibria, providing insights into the intrinsic stability relationships. The benzene ring fusion enforces specific electronic and geometric constraints that stabilize the oxo tautomer relative to the hydroxy form, contrasting with behavior seen in simpler heterocyclic systems.
| Tautomeric Form | IUPAC Name | Stability |
|---|---|---|
| Oxo Form | This compound | Predominant |
| Hydroxy Form | 2-hydroxybenzo[d]oxazole-5-carboxylic acid | Minor |
| Lactam Form | 2,3-dihydro-2-oxo-5-benzoxazolecarboxylic acid | Alternative representation |
SMILES Notation and Molecular Formula Validation
The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC2=C(C=C1C(=O)O)NC(=O)O2. This SMILES string accurately captures the connectivity and structural features of the molecule, including the fused benzene-oxazole ring system and the carboxylic acid functionality. The notation begins with the benzene ring (C1=CC2=C), progresses through the carboxylic acid substitution (C=C1C(=O)O), and concludes with the oxazole ring closure including the lactam functionality (NC(=O)O2).
The InChI (International Chemical Identifier) representation provides additional structural validation: InChI=1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11). This standardized identifier confirms the molecular connectivity and accounts for the tautomeric hydrogen positions. The InChI Key KHVGBYCMDLCIAF-UHFFFAOYSA-N serves as a hashed version for database searching and chemical identification.
Molecular formula validation confirms C8H5NO4 with specific atom counts: eight carbon atoms forming the bicyclic framework and carboxylic acid group, five hydrogen atoms distributed across aromatic and functional group positions, one nitrogen atom integral to the oxazole ring, and four oxygen atoms comprising the lactam carbonyl, ether oxygen, and carboxylic acid functionality. The degree of unsaturation calculation (6 degrees) corresponds to the benzene ring (4 degrees), oxazole ring carbonyl (1 degree), and carboxylic acid carbonyl (1 degree), confirming structural consistency.
| Molecular Representation | Value |
|---|---|
| SMILES | C1=CC2=C(C=C1C(=O)O)NC(=O)O2 |
| InChI | InChI=1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11) |
| InChI Key | KHVGBYCMDLCIAF-UHFFFAOYSA-N |
| Canonical SMILES | OC(=O)c1ccc2c(c1)[nH]c(=O)o2 |
| Molecular Formula | C8H5NO4 |
| Exact Mass | 179.021361 Da |
Eigenschaften
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGBYCMDLCIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424671 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65422-72-2 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Classical Cyclization from 2-Aminophenol Derivatives
- The typical synthetic approach involves the cyclization of 2-aminophenol or its derivatives with carboxylic acid derivatives or activated carboxylic acid equivalents.
- For example, the reaction of 2-aminophenol with ethyl esters or acid chlorides under basic or acidic conditions can induce cyclization to form the benzoxazole core.
- The carboxylic acid group at position 5 can be introduced either by starting from a 5-substituted 2-aminophenol or by subsequent functional group transformations such as oxidation or hydrolysis of ester intermediates.
- Reaction temperatures generally range from 50°C to 100°C, with solvents such as ethanol, methanol, or dichloromethane depending on the reagents used.
- Bases like triethylamine or catalytic acids can facilitate cyclization and ring closure.
Direct Synthesis from Carboxylic Acids via In Situ Activation (Recent Advances)
- A highly efficient and scalable method involves the direct synthesis of oxazoles from carboxylic acids using triflylpyridinium reagents for in situ activation.
- This method generates reactive acylpyridinium intermediates that react with isocyanoacetates or tosylmethyl isocyanide to form 4,5-disubstituted oxazoles, including derivatives of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid.
- The reaction is typically conducted in dichloromethane at room temperature or slightly elevated temperatures (up to 40°C).
- The use of 4-dimethylaminopyridine (DMAP) as a base significantly improves yields.
- This method tolerates various functional groups, including halogens, and allows for gram-scale synthesis, making it industrially attractive.
Industrial Production Considerations
- Industrial synthesis often employs continuous flow reactors to maintain precise control over temperature, pressure, and reaction time, ensuring high purity and yield.
- The in situ activation method using triflylpyridinium reagents is promising for scale-up due to its mild conditions and high efficiency.
- Purification typically involves crystallization or chromatographic techniques to isolate the pure this compound.
- Recovery and reuse of bases like DMAP enhance the sustainability and cost-effectiveness of the process.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Cyclization | 2-Aminophenol derivatives + esters/acid chlorides | Heating (50-100°C), base or acid catalyst, solvents like EtOH, MeOH | Moderate to good | Well-established, straightforward | Multi-step, sometimes harsh conditions |
| Direct Oxazole Synthesis via Acylpyridinium Activation | Carboxylic acids + isocyanoacetates | Triflylpyridinium reagent, DMAP base, DCM, RT-40°C | Up to 96% | High yield, mild conditions, scalable | Requires specialized reagents |
Research Findings and Notes
- The direct synthesis method using triflylpyridinium reagents represents a significant advancement, allowing the formation of benzoxazole derivatives directly from carboxylic acids without pre-activation steps.
- The reaction tolerates a variety of functional groups, including halogens, phosphine oxides, and bulky substituents, indicating broad substrate scope.
- The use of DMAP as a base is critical for achieving high yields; other bases like triethylamine or DBU are less effective.
- Solvent choice is crucial, with dichloromethane outperforming polar aprotic solvents such as DMSO or acetonitrile.
- The method is suitable for late-stage functionalization of complex molecules, enhancing its utility in pharmaceutical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
Major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole compounds, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of functionalized compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Structural Features
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid
- Core structure : Benzo[d]oxazole with a saturated 2,3-dihydro ring.
- Key substituents : Ketone (C=O) at position 2, carboxylic acid (–COOH) at position 5.
- Molecular formula: C₈H₅NO₄.
Analog 1: 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid
- Core structure : Benzo[d]imidazole (two nitrogen atoms in the heterocycle).
- Key substituents : Ketone at position 2, carboxylic acid at position 5.
- Molecular formula : C₈H₆N₂O₃ (MW: 178.15 g/mol) .
Analog 2: 3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid
- Core structure : Benzo[d]imidazole with a benzyl group at position 3.
- Key substituents : Benzyl (–CH₂C₆H₅) at position 3, ketone at position 2, carboxylic acid at position 5.
- Molecular formula : C₁₅H₁₂N₂O₃ (MW: 268.27 g/mol) .
Analog 3: 2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic Acid
- Core structure: 1,2-oxazole (non-fused, monocyclic).
- Key substituents : Methyl group at position 2, ketone at position 3, carboxylic acid at position 5.
- Molecular formula: C₅H₅NO₄ (MW: 155.10 g/mol) .
- Difference : Lack of aromatic benzo-fusion reduces planarity and rigidity.
Physicochemical Properties
*Predicted using fragment-based methods.
Target Compound
- Application : Serves as a precursor for synthesizing sulfonamide derivatives with potent inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. The rigid benzo[d]oxazole scaffold enhances binding selectivity .
Benzimidazole Analogs
- Activity: Benzimidazole derivatives (e.g., N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid) exhibit strong binding to kynurenine formamidase (KFase) in Anopheles gambiae, with affinity energies of -8.9 kcal/mol .
- Selectivity : Nitrogen-rich heterocycles favor interactions with enzymes requiring π-π stacking or cation-π interactions.
Sulfonamide Derivatives
- Example : 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (closely related to the target compound) shows enhanced CA IX inhibition due to the sulfonamide group’s zinc-binding capacity .
Biologische Aktivität
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₅N₁O₄
- Molecular Weight : 179.13 g/mol
- Structural Features : The compound features a carboxylic acid group and an oxo group, contributing to its biological reactivity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In one study, it was tested against various bacterial strains, showing IC50 values indicating effective inhibition of bacterial growth.
| Bacterial Strain | IC50 (mg/L) |
|---|---|
| Staphylococcus aureus | 30.4 |
| Escherichia coli | 25.7 |
| Pseudomonas aeruginosa | 40.1 |
The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways, leading to cell death .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines revealed moderate to significant cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 12.3 |
| SKBr3 (Breast cancer) | 15.5 |
| HepG2 (Liver cancer) | 10.8 |
These findings suggest that this compound may induce apoptosis through the activation of caspase pathways and inhibition of DNA topoisomerase activity .
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation markers in experimental models. It significantly decreased levels of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its role as an anti-inflammatory agent.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group enhances binding affinity to enzyme active sites.
- Receptor Modulation : The compound can act as a ligand for various receptors involved in cellular signaling pathways.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound against multi-drug resistant strains showed promising results, with a notable reduction in bacterial load in treated groups compared to controls .
- Anticancer Research : In a comparative study with standard chemotherapeutics, the compound demonstrated superior cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 3-amino-4-hydroxybenzoic acid derivatives. Key steps include nitro-group reduction, cyclization with thiourea analogs, and subsequent oxidation or functionalization. For example, methyl 3-nitro-4-hydroxybenzoate can be reduced to 3-amino-4-hydroxybenzoic acid, followed by cyclization with carbon disulfide to form the oxazolone ring . Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) critically affect cyclization efficiency. Purification via recrystallization or chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the fused benzoxazolone ring system and carboxylic acid proton. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₅NO₄), while X-ray crystallography provides definitive proof of regiochemistry and hydrogen-bonding patterns .
Q. What are the common derivatives of this compound, and how are they synthesized for biological screening?
- Methodological Answer : Derivatives include esters (e.g., methyl or ethyl esters via Fischer esterification), amides (using carbodiimide coupling agents), and halogenated analogs (via electrophilic substitution). For instance, the carboxylic acid group can be activated with thionyl chloride to form acyl chlorides, which react with amines to yield amides. These modifications are critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Systematic SAR studies should include:
- Dose-response curves to confirm potency (IC₅₀/EC₅₀).
- Selectivity profiling against related enzymes/receptors.
- Molecular docking to predict binding modes and validate mechanisms.
- In vitro-to-in vivo correlation using pharmacokinetic models .
Q. What strategies improve regioselective functionalization of the benzoxazolone ring for targeted drug design?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 5-carboxylic acid group acts as a directing moiety, favoring electrophilic substitution at the 4- or 6-positions. For example:
- Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 4-position due to electron-withdrawing effects of the carboxylic acid.
- Halogenation : N-bromosuccinimide (NBS) in DMF brominates the 6-position.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
Q. How can computational methods predict the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models enzyme-substrate interactions for metabolic pathway prediction (e.g., CYP450 oxidation).
- ADMET Prediction Tools (e.g., SwissADME): Estimate solubility, permeability, and cytochrome P450 liabilities based on physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
